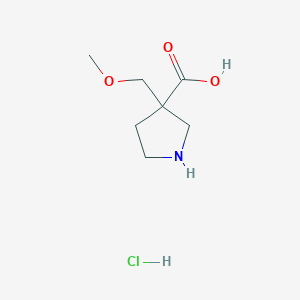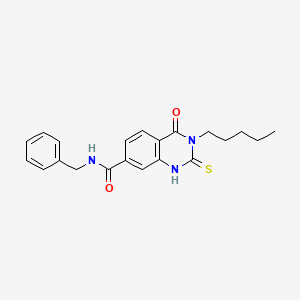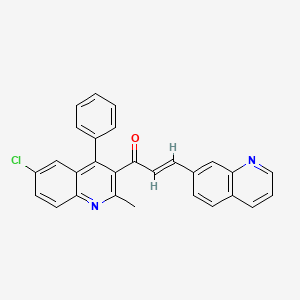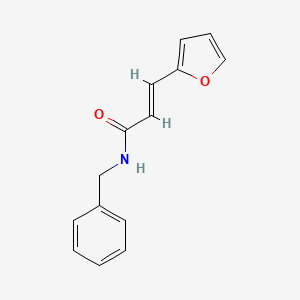
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955519-68-2 . It has a molecular weight of 195.65 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H . This indicates that the compound consists of a pyrrolidine ring with a methoxymethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 195.65 .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Electroreduction studies have explored the reactivity of various substituents on a pyridine ring in aqueous sulfuric acid, including methoxymethyl groups. These studies have implications for the synthesis of complex organic molecules, demonstrating the potential for reduction of specific functional groups in an electrochemical setup (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Antimicrobial Research
Research on new pyridine derivatives, including those involving carboxylic acid functionalities, has shown variable and modest antimicrobial activity against bacteria and fungi. These studies contribute to the ongoing search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthetic Organic Chemistry
The acylation of pyrrolidine derivatives and their potential in synthesizing 3-acyltetramic acids highlight the versatility of pyrrolidine-based compounds in organic synthesis. This research provides insights into the synthesis and applications of tetramic acids, important in various biological contexts (Jones, Begley, Peterson, & Sumaria, 1990).
Material Science
The development of novel synthetic routes for pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives, demonstrates the intersection of organic chemistry and material science, offering potential for new materials with unique electronic and structural properties (Bencková & Krutošíková, 1997).
Chemical Synthesis Innovations
Studies on the preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives illustrate the chemical versatility of pyrrolidine derivatives. Such research is foundational for the development of novel chemical compounds with potential applications in various industries (Unger et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(methoxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-5-7(6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRSKKSTSYAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)

![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)



![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B2719842.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)
![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719845.png)
![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)